molecular formula C8H10N2O2 B1432225 3-cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1867157-28-5

3-cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid

Cat. No. B1432225
CAS RN: 1867157-28-5
M. Wt: 166.18 g/mol
InChI Key: RHFFKLZKZRMDEU-UHFFFAOYSA-N
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Description

3-Cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 . It is used in neurology research .


Synthesis Analysis

The synthesis of pyrazole derivatives, including 3-cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid, often involves reactions of ketones, aldehydes, and hydrazine monohydrochloride . The synthesis process can yield pyrazoline intermediates, which can be oxidized to form pyrazoles .


Molecular Structure Analysis

The molecular structure of 3-cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid is defined by its molecular formula, C8H10N2O2 . The structure of pyrazole derivatives has been discussed based on crystallographic results and solid-state NMR .


Chemical Reactions Analysis

Pyrazole synthesis often involves [3 + 2] cycloaddition reactions . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can produce pyrazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid include a molecular weight of 166.18 . It is a solid at room temperature .

Scientific Research Applications

Neurology Research Chemicals

This compound serves as a reference standard in neurology research, aiding in the development of new therapeutic agents. It’s particularly valuable in the study of neurological disorders and potential treatments .

Analytical Standards

As an analytical standard, this acid is used to calibrate instruments and validate methodologies, ensuring accurate and consistent results in chemical analysis across various research fields .

D-amino Acid Oxidase Inhibition

It acts as a potent inhibitor of D-amino acid oxidase, an enzyme involved in amino acid metabolism. This inhibition can protect cells from oxidative stress induced by D-serine, which is relevant in studies of neurodegenerative diseases .

Pain Management Research

The compound has been identified as a specific agent that prevents formalin-induced tonic pain, making it a significant molecule in pain management research .

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Storage & Transport Research

Research into the optimal storage and transport conditions for chemical compounds utilizes this acid as a case study due to its specific requirements for stability and purity .

Safety and Regulatory Compliance

This compound is also used in research related to safety and regulatory compliance, where its handling, labeling, and documentation practices are studied and improved .

Chemical Synthesis

Finally, it’s a building block in chemical synthesis, where it’s used to create more complex molecules for various applications, including medicinal chemistry and material science .

Safety and Hazards

3-Cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid may be harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

5-cyclopropyl-4-methyl-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-4-6(5-2-3-5)9-10-7(4)8(11)12/h5H,2-3H2,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFFKLZKZRMDEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1C(=O)O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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